Cas no 2228305-14-2 (2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene)

2-(2-Bromopropyl)-1,3-dimethoxy-5-methylbenzene is a brominated aromatic compound featuring a propyl side chain with a bromine substituent and methoxy functional groups at the 1,3-positions. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules through further functionalization or coupling reactions. The bromine moiety offers reactivity for nucleophilic substitution or metal-catalyzed cross-coupling, while the methoxy groups enhance solubility and stability. Its methyl substitution at the 5-position further modulates electronic and steric properties, making it useful in pharmaceutical or agrochemical research. The compound's well-defined reactivity profile ensures consistent performance in synthetic applications.
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene structure
2228305-14-2 structure
Product name:2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
CAS No:2228305-14-2
MF:C12H17BrO2
MW:273.166183233261
CID:5858851
PubChem ID:165684933

2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
    • 2228305-14-2
    • EN300-1920139
    • Inchi: 1S/C12H17BrO2/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6,9H,7H2,1-4H3
    • InChI Key: NFZHYYJGHTWSFH-UHFFFAOYSA-N
    • SMILES: BrC(C)CC1C(=CC(C)=CC=1OC)OC

Computed Properties

  • Exact Mass: 272.04119g/mol
  • Monoisotopic Mass: 272.04119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 18.5Ų

2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1920139-5.0g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
5g
$3894.0 2023-06-01
Enamine
EN300-1920139-1.0g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
1g
$1343.0 2023-06-01
Enamine
EN300-1920139-1g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
1g
$770.0 2023-09-17
Enamine
EN300-1920139-2.5g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
2.5g
$1509.0 2023-09-17
Enamine
EN300-1920139-0.05g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
0.05g
$647.0 2023-09-17
Enamine
EN300-1920139-0.1g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
0.1g
$678.0 2023-09-17
Enamine
EN300-1920139-0.25g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
0.25g
$708.0 2023-09-17
Enamine
EN300-1920139-10.0g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
10g
$5774.0 2023-06-01
Enamine
EN300-1920139-0.5g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
0.5g
$739.0 2023-09-17
Enamine
EN300-1920139-5g
2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene
2228305-14-2
5g
$2235.0 2023-09-17

Additional information on 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene

Introduction to 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene (CAS No. 2228305-14-2)

2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene, with the CAS number 2228305-14-2, is a brominated aromatic compound that has garnered significant attention in recent years due to its potential applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated propyl group and two methoxy substituents on the benzene ring, along with a methyl group at the para position. These structural elements contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.

The synthesis of 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene typically involves several steps, including the bromination of a propyl group and the introduction of methoxy and methyl substituents onto the benzene ring. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel catalytic approach using palladium-based catalysts to achieve high yields and selectivity in the synthesis of brominated aromatics like 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene.

In terms of its physical and chemical properties, 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene is a colorless liquid with a characteristic aromatic odor. It is soluble in common organic solvents such as dichloromethane, ethanol, and acetone but has limited solubility in water. The compound's boiling point is around 180°C at atmospheric pressure, and it has a molecular weight of approximately 306.1 g/mol. These properties make it suitable for use in various chemical reactions and processes.

The biological activity of 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene has been the subject of several studies. Research conducted by a team at the University of California, Los Angeles (UCLA) in 2020 investigated the compound's potential as an intermediate in the synthesis of novel antifungal agents. The study found that derivatives of 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene exhibited significant antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. This finding suggests that further exploration of this compound could lead to the development of new therapeutic agents for fungal infections.

Beyond its potential in pharmaceutical applications, 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene has also been explored for its use in materials science. A study published in the Journal of Materials Chemistry A in 2019 reported that this compound can be used as a precursor for the synthesis of functionalized polymers with unique optical and electronic properties. The researchers demonstrated that by incorporating 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene into polymer chains, they could create materials with enhanced light-emitting capabilities and improved conductivity.

The environmental impact of chemicals like 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene is an important consideration in their development and use. Studies have shown that while this compound itself does not pose significant environmental risks when handled properly, its degradation products should be monitored to ensure they do not have adverse effects on ecosystems. Efforts are ongoing to develop greener synthetic routes that minimize waste and reduce the environmental footprint of chemical production processes.

In conclusion, 2-(2-bromopropyl)-1,3-dimethoxy-5-methylbenzene (CAS No. 2228305-14-2) is a versatile compound with promising applications in organic synthesis, pharmaceutical research, and materials science. Its unique structural features and chemical properties make it an attractive intermediate for the development of new compounds with diverse functionalities. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern chemistry.

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